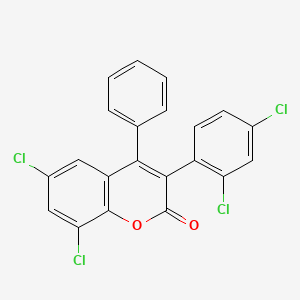

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin

Description

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin (CAS: 263364-95-0) is a halogenated coumarin derivative characterized by dichloro substitutions at positions 6 and 8 of the coumarin core, a 2',4'-dichlorophenyl group at position 3, and a phenyl group at position 4. This structural configuration confers distinct electronic, steric, and hydrophobic properties, making it a compound of interest in medicinal chemistry and materials science. Its molecular weight is approximately 450.14 g/mol, with a formula of $ \text{C}{22}\text{H}{12}\text{Cl}4\text{O}2 $ .

Properties

IUPAC Name |

6,8-dichloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl4O2/c22-12-6-7-14(16(24)9-12)19-18(11-4-2-1-3-5-11)15-8-13(23)10-17(25)20(15)27-21(19)26/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDDBBQRVUDKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 6,8-dichloro-4-phenylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin as an anticancer agent. The compound has been evaluated in various in vitro and in vivo models:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF7) and cervical squamous cell carcinoma (SiHa). The mechanism of action appears to involve the induction of apoptosis in cancer cells while preserving normal cell viability .

- In Vivo Studies : In xenograft models, treatment with the compound resulted in tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. Histological analyses revealed significant apoptosis induction in tumor tissues .

Neurological Applications

The compound's structure suggests potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that coumarin derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

- Mechanism : By inhibiting AChE activity, the compound helps maintain higher levels of acetylcholine in the brain, potentially alleviating symptoms associated with Alzheimer's disease .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

- Experimental Models : In models of induced arthritis, the compound significantly reduced paw swelling and other inflammation markers. This suggests that it may be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

-

Case Study on Neurological Effects :

- Objective : Investigate AChE inhibitory activity.

- Results : The compound showed promising results as a potential treatment for Alzheimer's disease through AChE inhibition.

Summary Table of Findings

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

- 3-(3-Methoxyphenyl) Analogue : A related compound, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one (CAS: 262591-12-8), replaces the dichlorophenyl group with a methoxy-substituted phenyl. This substitution reduces steric bulk and introduces electron-donating effects, lowering inhibitory potency against MARK4 kinase (IC$_{50}$ = 7.8 µM) compared to the dichlorophenyl variant, which likely enhances target affinity due to stronger electron-withdrawing and hydrophobic interactions .

- 3-(4'-Methoxyphenyl)-4-methylcoumarin : This analogue (CAS: 262591-12-8) further substitutes position 4 with a methyl group, reducing molecular weight (335.20 g/mol) and hydrophobicity. Such changes may improve solubility but diminish binding to hydrophobic enzyme pockets .

Substituent Variations at Position 4

- 4-Methyl vs. 4-Phenyl : Replacing the 4-phenyl group with a methyl group (e.g., 6,8-dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin) decreases molecular weight (~416.63 g/mol) and steric hindrance. The phenyl group’s bulkiness in the target compound may enhance π-π stacking interactions in biological systems, though at the cost of solubility .

- 4-Hydroxycoumarins : Compounds like 6,8-dichloro-4-hydroxycoumarin (CAS: 36051-82-8) introduce a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This substitution is critical for anticoagulant activity but reduces stability compared to halogenated derivatives .

Halogenation Patterns

- 6,8-Dichloro vs. 6,8-Difluoro: 6,8-Difluoro-7-hydroxy-4-methylcoumarin exhibits altered electronic properties due to fluorine’s smaller atomic radius and higher electronegativity.

- Brominated Analogues : Bromine substitutions (e.g., 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-one) increase molecular weight and steric effects, often enhancing kinase inhibition but complicating synthetic routes .

Structural and Spectral Comparisons

Pharmacological and Physicochemical Insights

- Biological Activity : The target compound’s dichlorophenyl group may enhance kinase or protease inhibition compared to methoxy or hydroxyl analogues, as seen in MARK4 inhibition studies .

- Spectral Properties : Dichloro substitutions at C-6 and C-8 induce bathochromic UV shifts (λ$_{\text{max}}$ ~255–313 nm), similar to iso-pedilanthocoumarin B, suggesting extended conjugation .

- Crystallography : Chlorinated side chains (e.g., in N-(2-chlorophenyl)amides) influence bond lengths (C=O: ~1.21 Å) and lattice parameters, which may correlate with the target compound’s solid-state stability .

Biological Activity

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin (CAS No. 263364-95-0) is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data.

- Molecular Formula : C21H10Cl4O2

- Molecular Weight : 436.11 g/mol

- Melting Point : 262-264°C

- Solubility : Soluble in chloroform

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study focusing on various coumarins, including related compounds, highlighted the potential of this compound as a promising anticancer agent.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, derivatives of coumarins demonstrated IC50 values ranging from 2.62 to 4.85 μM against HepG2 cancer cells and 0.39 to 0.75 μM against HeLa cells, indicating potent cytotoxic activity comparable to doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

β-Glucuronidase Inhibition

Another important aspect of biological activity is the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. In a comparative study, several coumarins were screened for their β-glucuronidase inhibitory activities with IC50 values indicating varying degrees of effectiveness . The structure of this compound suggests potential for similar inhibitory activity due to its chlorinated phenyl groups.

Antimicrobial Activity

Coumarins are known for their antimicrobial properties. Although specific studies on this compound are sparse, related coumarin compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via one-pot reactions using diaryliodonium salts as arylating agents. For example, 4-aryl-3-bromocoumarins are prepared by reacting 4-aryl-2-propynoic acids with diaryliodonium salts under reflux conditions in dichloromethane. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., CuI) to improve yields. Post-synthetic modifications, such as Pd-catalyzed cross-coupling, enable derivatization (e.g., C–C bond formation) .

Q. What spectroscopic techniques are critical for characterizing this coumarin derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns and regioselectivity. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy monitors electronic transitions (π→π*) in the coumarin core. X-ray crystallography resolves absolute configuration, as demonstrated in studies using SHELXL refinement .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use cell viability assays (e.g., MTT or CCK-8) in cancer cell lines (e.g., HepG2) to determine IC₅₀ values. Enzyme inhibition assays (e.g., kinase profiling) quantify MARK4 inhibition via fluorescence-based ATP competition. Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine) ensure reliability. Parallel testing in non-cancerous cells (e.g., HEK293) evaluates selectivity .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation, and how can they be addressed?

- Methodological Answer : Challenges include disordered substituents (e.g., dichlorophenyl groups) and twinning. High-resolution X-ray data (≤1.0 Å) collected at 100 K improves clarity. SHELXL refinement with restraints for anisotropic displacement parameters resolves disorder. Hydrogen bonding networks (e.g., N–H···O) stabilize crystal packing; software like Olex2 or PLATON validates intermolecular interactions .

Q. How does structural modification of the coumarin scaffold influence MARK4 inhibition efficacy?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, F) at positions 6 and 8 to enhance electrophilicity and binding affinity. Substituents at position 3 (e.g., dichlorophenyl) improve hydrophobic interactions with MARK4’s ATP-binding pocket. Structure-activity relationship (SAR) studies using analogues (e.g., 3-methoxyphenyl derivatives) reveal IC₅₀ trends. Computational docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration, incubation time) and cell line heterogeneity. Standardize protocols using the ADP-Glo™ Kinase Assay for MARK4. Validate results with orthogonal methods (e.g., Western blot for phosphorylated substrates). Meta-analysis of literature data, accounting for variables like serum content and passage number, clarifies discrepancies .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- Methodological Answer : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability). ProTox-II assesses toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (GROMACS) model metabolic pathways, such as cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.